Ethylene glycol diallyl ether chemical properties
Ethylene glycol diallyl ether chemical properties
An In-depth Technical Guide to the Chemical Properties of Ethylene Glycol Diallyl Ether
This guide provides a comprehensive technical overview of the chemical properties, reactivity, and handling of Ethylene Glycol Diallyl Ether. It is intended for researchers, scientists, and drug development professionals who utilize bifunctional monomers and crosslinking agents in their work. The content herein synthesizes key data from established chemical databases and scientific literature to offer field-proven insights into the molecule's behavior and application.
Introduction and Molecular Overview
Ethylene glycol diallyl ether (EGDADE) is a bifunctional organic compound featuring a central hydrophilic ethylene glycol core flanked by two reactive allyl ether groups. This unique structure makes it a valuable monomer and crosslinking agent in polymer chemistry. The ether linkages provide flexibility and chemical stability to the backbone, while the terminal allyl groups serve as versatile handles for a wide array of chemical transformations, including polymerization and "click" chemistry reactions.
This guide will elucidate the fundamental physicochemical properties of EGDADE, delve into its characteristic reactivity, outline its synthesis and applications, and provide essential protocols for its safe handling and characterization. Understanding these core properties is paramount for its effective implementation in the design of novel polymers, hydrogels, and bioconjugates.
Molecular Structure
The structure consists of a 1,2-ethanediyl diether with two 2-propen-1-yl substituents.
Caption: Chemical Structure of Ethylene Glycol Diallyl Ether.
Compound Identification and Physicochemical Properties
Accurate identification and understanding of physical properties are critical for experimental design, reaction monitoring, and safety assessments.
Table 1: Compound Identifiers
| Identifier | Value |
| IUPAC Name | 3-(2-prop-2-enoxyethoxy)prop-1-ene[1] |
| CAS Number | 7529-27-3[1] |
| Molecular Formula | C₈H₁₄O₂[1] |
| Molecular Weight | 142.20 g/mol [1] |
| Canonical SMILES | C=CCOCCOCC=C[1] |
| InChI Key | CARNFEUGBMWTON-UHFFFAOYSA-N[1] |
| Synonyms | 1,2-Bis(allyloxy)ethane, 1-Propene, 3,3'-[1,2-ethanediylbis(oxy)]bis-[1][2] |
Table 2: Physicochemical and Thermodynamic Properties
| Property | Value | Unit | Source |
| Physical State | Liquid | - | [3] |
| Boiling Point | 35-37 (at 1 mmHg) | °C | [4] |
| Boiling Point (Predicted) | 420.64 (147.49 °C) | K | [2] |
| Flash Point | 50.5 | °C | [4] |
| Density | 0.869 | g/cm³ | [4] |
| Melting Point (Predicted) | 220.86 (-52.29 °C) | K | [2] |
| Water Solubility (Predicted) | -1.05 | log(mol/L) | [2] |
| logP (Predicted) | 1.392 | - | [2] |
| Enthalpy of Vaporization (Predicted) | 36.88 | kJ/mol | [2] |
| Enthalpy of Formation (Gas, Predicted) | -222.03 | kJ/mol | [2] |
Spectroscopic Profile
While actual spectra should be acquired for sample verification, the expected spectroscopic features provide a basis for structural confirmation.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinyl protons (δ ≈ 5.1-6.0 ppm), the allylic methylene protons adjacent to the oxygen (δ ≈ 4.0 ppm), and the central ethylene glycol methylene protons (δ ≈ 3.6 ppm).
-
¹³C NMR: The carbon spectrum will display signals corresponding to the sp² carbons of the double bond (≈ 117 and 134 ppm) and the sp³ carbons of the ether backbone (≈ 69 and 72 ppm).[1]
-
Infrared (IR) Spectroscopy: Key vibrational modes include a C=C stretch for the allyl group (≈ 1645 cm⁻¹), C-H stretches for both sp² and sp³ carbons (≈ 3080 cm⁻¹ and 2850-2950 cm⁻¹, respectively), and a strong C-O-C ether stretch (≈ 1100 cm⁻¹).[1]
-
Mass Spectrometry (MS): Electron ionization MS will show the molecular ion peak (m/z = 142.1) and characteristic fragmentation patterns resulting from cleavage of the ether bonds and allyl groups.[1][5]
Chemical Reactivity and Key Transformations
The reactivity of EGDADE is dominated by its two terminal allyl groups and the stability of its ether linkages. This dual nature allows it to be a highly versatile building block.
Reactions of the Allyl Groups
The electron-rich carbon-carbon double bonds are the primary sites of reactivity.
EGDADE can undergo polymerization through its bifunctional allyl groups. This typically proceeds via free-radical or cationic mechanisms, leading to the formation of cross-linked polymer networks. This property is fundamental to its use as a crosslinking agent to impart specific mechanical properties to materials.[6]
Caption: Workflow for EGDADE Free-Radical Polymerization.
A highly efficient and specific reaction for functionalizing EGDADE is the thiol-ene reaction. Under UV initiation or thermal conditions with a radical initiator, a thiol (R-SH) adds across the allyl double bond. This reaction exhibits "click" chemistry characteristics, such as high yields, stereospecificity, and tolerance of various functional groups. This makes it an ideal method for conjugating biomolecules or other functional moieties to a PEG-like backbone.
Caption: Radical-mediated Thiol-Ene Reaction on an Allyl Group.
The allyl groups can undergo hydroformylation, a process that adds a formyl group (-CHO) and a hydrogen atom across the double bond.[7] This reaction, typically catalyzed by cobalt or rhodium complexes, converts the terminal alkenes into aldehydes, which are valuable synthetic intermediates for producing alcohols, acids, or amines.[7][8]
Reactivity of the Ether Linkages
While generally stable, the ether linkages in EGDADE have one critical reactivity pathway that must be managed.
Like many ethers, EGDADE is susceptible to autoxidation in the presence of air (oxygen) to form unstable and potentially explosive peroxides.[9][10] This is a significant safety hazard, particularly upon concentration of the material through distillation or evaporation. The reaction is initiated by light or heat and proceeds via a free-radical mechanism at the carbon atom adjacent to the ether oxygen.
Caption: Mechanism of Hydroperoxide Formation in Ethers.
Causality: The stability of the α-carbon radical intermediate drives this reaction. Consequently, proper storage and handling are not merely recommendations but are integral to the safe use of this chemical.
Synthesis
The most common laboratory and industrial synthesis of EGDADE is a variation of the Williamson ether synthesis. This involves the reaction of ethylene glycol with an allyl halide (e.g., allyl chloride or allyl bromide) under basic conditions.
Caption: Synthesis of EGDADE via Williamson Ether Synthesis.
Applications in Research and Development
The unique chemical properties of EGDADE enable its use in several advanced applications:
-
Hydrogel Formation: Its ability to form cross-linked networks makes it an excellent candidate for creating hydrogels for drug delivery, tissue engineering, and biomedical devices.[6]
-
Functional Polymers: EGDADE can be copolymerized with other monomers, such as ethylene oxide, to create multi-functional poly(ethylene glycol) (PEG) derivatives.[11] These polymers possess multiple sites for bioconjugation, increasing the loading capacity for drugs or targeting ligands compared to traditional linear PEG.
-
Coatings and Resins: As a crosslinking agent, it is used to enhance the properties of UV-curable coatings and resins, improving their hardness, chemical resistance, and thermal stability.[12]
Safety, Handling, and Experimental Protocols
Hazard Profile
EGDADE is a combustible liquid and causes skin irritation. Appropriate safety precautions are mandatory.
-
Hazards: Combustible liquid, skin irritant.
-
Precautions: Keep away from heat, sparks, and open flames. Wash skin thoroughly after handling. Wear protective gloves, clothing, and eye/face protection. Store in a well-ventilated place.[4]
Protocol: Peroxide Detection and Removal
This protocol is a self-validating system for ensuring the safety of EGDADE before use, especially before heating or distillation.
Objective: To detect and remove potentially hazardous peroxide impurities from ethylene glycol diallyl ether.
Materials:
-
Ethylene glycol diallyl ether sample
-
Potassium iodide (KI) solution (10% w/v, freshly prepared) or commercial peroxide test strips
-
Starch solution (1% w/v, optional, as indicator)
-
Acetic acid
-
Deionized water
-
Activated alumina or a column packed with a suitable reducing agent (e.g., ferrous sulfate)
-
Glassware: test tube, beaker, separatory funnel
Step-by-Step Methodology:
Part A: Peroxide Detection
-
Sample Preparation: Place 1-2 mL of the EGDADE sample into a clean glass test tube.
-
Acidification: Add 1 mL of glacial acetic acid.
-
Reagent Addition: Add 1-2 mL of the freshly prepared 10% KI solution. Rationale: Peroxides will oxidize the iodide (I⁻) from KI to iodine (I₂).
-
Observation: Stopper the tube and shake for 1 minute. Let the phases separate.
-
Interpretation:
-
Negative Result: A colorless or pale yellow aqueous layer indicates an absence or very low level of peroxides. The material is safe for use.
-
Positive Result: The formation of a yellow-to-dark brown color in the aqueous layer indicates the presence of iodine (I₂), and therefore peroxides. The intensity of the color correlates with the peroxide concentration. Addition of a few drops of starch solution will result in a deep blue-black color if iodine is present, confirming the result.
-
-
Validation: If using test strips, dip the strip into the EGDADE sample and compare the resulting color to the chart provided by the manufacturer.
Part B: Peroxide Removal (if detected)
-
Method Choice: For moderate levels of peroxides, purification via an activated alumina column is effective. Rationale: Activated alumina adsorbs the polar hydroperoxides.
-
Column Preparation: Prepare a chromatography column with a slurry of activated basic alumina in a non-polar solvent (e.g., hexane).
-
Purification: Pass the EGDADE sample through the column, collecting the eluent.
-
Re-testing: Re-test the purified eluent for peroxides using the detection method in Part A. Repeat the purification if necessary.
-
Storage: Add a radical inhibitor (e.g., BHT) to the purified ether and store it in a tightly sealed, opaque container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place.[9]
Conclusion
Ethylene glycol diallyl ether is a versatile chemical endowed with a unique combination of a flexible, hydrophilic backbone and two highly reactive allyl functional groups. Its properties facilitate a range of chemical transformations, from polymerization to high-efficiency thiol-ene coupling, making it a valuable component in the synthesis of advanced materials for biomedical and industrial applications. However, its utility is paired with the inherent hazard of peroxide formation, a characteristic of ethers that demands rigorous adherence to safety and handling protocols. By understanding the causality behind its reactivity and implementing self-validating safety checks, researchers can fully and safely exploit the potential of this important bifunctional monomer.
References
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ResearchGate. (2014). Technological aspects of synthesis of poly(ethylene glycol) mono-1-propenyl ether monomers. Retrieved from [Link]
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Lambermont-Thijs, H. M. L., et al. (2015). Polymerization of Ethylene Oxide, Propylene Oxide, and Other Alkylene Oxides: Synthesis, Novel Polymer Architectures, and Bioconjugation. Chemical Reviews, 116(4), 1845-1941. Retrieved from [Link]
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